1-(1-Nitropropyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring that is substituted with a nitropropyl group. Its molecular formula is CHNO, and it has a molecular weight of 169.22 g/mol. This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules, and it has been investigated for its potential biological activity and interactions.
1-(1-Nitropropyl)cyclohex-1-ene can be sourced from chemical suppliers and is classified under organic compounds, specifically as a nitroalkene due to the presence of the nitro group attached to a propyl chain on the cyclohexene ring. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 1-(1-Nitropropyl)cyclohex-1-ene typically involves two main steps: nitration and alkylation.
In industrial settings, large-scale production often employs continuous flow reactors to enhance yield and purity. Advanced separation techniques are also utilized to isolate the desired product efficiently.
The molecular structure of 1-(1-Nitropropyl)cyclohex-1-ene features:
| Property | Value |
|---|---|
| CAS Number | 90942-72-6 |
| Molecular Formula | CHNO |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 1-(1-Nitropropyl)cyclohexene |
| InChI | InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3 |
| InChI Key | LWQHZJQPTMZVGQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CCCCC1)N+[O-] |
1-(1-Nitropropyl)cyclohex-1-ene can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(1-Nitropropyl)cyclohex-1-ene involves its interaction with various molecular targets due to its functional groups. The nitro group can participate in redox reactions, affecting the compound's reactivity. The cyclohexene ring provides a stable framework conducive to various transformations, making this compound a versatile intermediate in organic synthesis.
The physical properties of 1-(1-Nitropropyl)cyclohex-1-ene include:
Key chemical properties include:
Relevant data indicates that this compound's unique combination of functional groups imparts distinct chemical properties that are useful in synthetic applications.
Radical-mediated pathways provide efficient access to C-nitropropyl functionalized cyclohexenes by leveraging the electrophilic character of the nitroalkene system. A significant advance involves the generation of nitropropyl radicals from 1-nitropropane precursors under oxidative conditions, which undergo regioselective addition to the electron-deficient β-carbon of 1-nitrocyclohexene. This method circumvents traditional limitations associated with nucleophilic additions to conjugated nitroolefins. Key findings include:
Table 1: Comparative Performance of Radical Initiators in Nitropropyl Addition to 1-Nitrocyclohexene
| Radical Source | Initiator/Additive | Temperature (°C) | Yield (%) | Regioselectivity (β:α) |
|---|---|---|---|---|
| 1-Nitropropane | n-BuLi | -100 → -30 | 50.4 | >20:1 |
| tert-Butyl nitrite | Mn(OAc)₃/BF₃·OEt₂ | 25 | 68 | 15:1 |
| 1-Nitropropane | Di-tert-butyl peroxide | 80 | 45 | 8:1 |
Enantioselective construction of the chiral nitropropyl-carbon center employs organocatalytic activation modes to control stereochemistry. Pioneering work utilizes:
High-pressure reactors overcome kinetic barriers in nitroalkylation by enhancing collision frequency and mass transfer. Critical design innovations include:
Table 2: High-Pressure Reactor Configurations for Nitropropylation
| Reactor Type | Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| Batch autoclave | Pd/C + HCOONH₄ | 50 | 80 | 85 |
| Fixed-bed continuous | Nafion® SAC-13 | 100 | 100 | 95 |
| Stirred-tank cascade | Rh₂(OAc)₄/TPPTS | 70 | 90 | 92 |
Solvent-free operations enhance atom economy and scalability:
CAS No.: 13474-21-0
CAS No.: 38873-01-7
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: